Liproxstatin-1

Vue d'ensemble

Description

Liproxstatin-1 est un puissant inhibiteur de la ferroptose, une forme de mort cellulaire régulée caractérisée par l’accumulation de peroxydes lipidiques et de fer. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans diverses maladies, notamment les troubles neurodégénératifs, le cancer et les lésions d’ischémie-reperfusion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

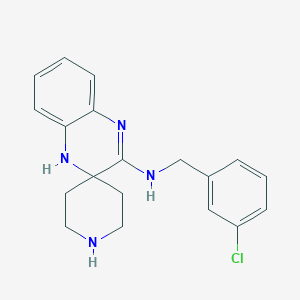

Liproxstatin-1 peut être synthétisé par un processus en plusieurs étapes impliquant la formation d’une structure spirocycliqueLa dernière étape implique l’addition d’un groupe (3-chlorobenzyl)amino à la structure spirocyclique .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, notamment l’utilisation de groupes protecteurs, des transformations sélectives de groupes fonctionnels et des méthodes de purification telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Liproxstatin-1 subit principalement des réactions antioxydantes de piégeage des radicaux. Il agit comme un piégeur de radicaux, réagissant avec les radicaux peroxyles lipidiques pour empêcher la peroxydation lipidique .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent les dérivés de la quinoxaline, la pipéridine et la (3-chlorobenzyl)amine. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des solvants spécifiques, pour assurer l’obtention du produit souhaité .

Principaux produits formés

Le principal produit formé à partir de la synthèse de this compound est le composé spirocyclique lui-même, caractérisé par ses puissantes propriétés inhibitrices de la ferroptose .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :

Thérapie contre le cancer : En inhibant la ferroptose, this compound peut améliorer l’efficacité de certains traitements anticancéreux et protéger les cellules saines des dommages oxydatifs.

Lésions d’ischémie-reperfusion : This compound a été trouvé pour réduire les dommages tissulaires causés par les lésions d’ischémie-reperfusion, telles que celles qui surviennent lors de crises cardiaques et d’accidents vasculaires cérébraux.

Applications De Recherche Scientifique

Neuroprotective Effects

Cognitive Impairment and Inflammation

Liproxstatin-1 has been shown to ameliorate cognitive deficits in models of inflammation-induced cognitive impairment. In a study involving lipopolysaccharide (LPS)-induced cognitive decline in mice, administration of this compound resulted in reduced microglial activation and decreased levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This treatment also alleviated oxidative stress markers and improved mitochondrial function in hippocampal neurons, suggesting a protective role against neurodegeneration linked to ferroptosis .

Chronic Pain Management

Research indicates that this compound can alleviate chronic inflammatory pain by inhibiting ferroptosis within the spinal cord. In a rodent model, intrathecal delivery of this compound reversed biochemical changes associated with ferroptosis, leading to significant reductions in mechanical and thermal hypersensitivity . This highlights its potential as a therapeutic agent for managing pain conditions linked to neuroinflammation.

Renal Protection

Acute Kidney Injury

this compound has demonstrated protective effects against ischemia/reperfusion-induced acute kidney injury (AKI). In experimental models, it significantly reduced cell death and lipid peroxidation in renal tubular cells, thereby preserving kidney function . The compound's ability to inhibit ferroptosis through modulation of key regulatory proteins like EGR1 further emphasizes its therapeutic potential in renal diseases.

Renal Fibrosis

In studies focusing on unilateral ureteral obstruction-induced renal fibrosis, this compound was effective in mitigating pathological changes associated with fibrosis. It inhibited ferroptosis in renal tubular epithelial cells, reduced iron deposition, and prevented the downregulation of glutathione peroxidase 4 (GPX4), a crucial enzyme for cellular antioxidant defense . These findings suggest that this compound may offer a novel approach to treating chronic kidney diseases characterized by fibrotic processes.

Cancer Therapeutics

Leukemia Treatment

Recent investigations into the effects of this compound on leukemia cells revealed its capacity to induce cell cycle arrest and apoptosis in K562 cells, a model for chronic myeloid leukemia. The compound triggered caspase-dependent pathways leading to secondary pyroptosis, indicating its potential as an anti-leukemic agent . This dual mechanism of action—inducing apoptosis while also promoting inflammatory cell death—positions this compound as a promising candidate for cancer therapies.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

Liproxstatin-1 exerce ses effets en inhibant la ferroptose grâce à son activité antioxydante de piégeage des radicaux. Il piège les radicaux peroxyles lipidiques, empêchant l’accumulation de peroxydes lipidiques et la mort cellulaire subséquente. Le composé interagit également avec des cibles moléculaires clés, telles que la glutathion peroxydase 4, pour améliorer ses effets protecteurs .

Comparaison Avec Des Composés Similaires

Liproxstatin-1 est souvent comparé à d’autres inhibiteurs de la ferroptose, tels que la ferrostatine-1 et la déféroxamine. Bien que les trois composés inhibent la ferroptose, this compound est unique dans sa structure spirocyclique et sa puissante activité antioxydante de piégeage des radicaux . Cela le rend particulièrement efficace pour prévenir la peroxydation lipidique et protéger les cellules des dommages induits par la ferroptose.

Composés similaires

Activité Biologique

Liproxstatin-1 (Lip-1) is a potent small molecule recognized for its ability to inhibit ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer, neurodegenerative diseases, and inflammatory conditions. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound primarily functions as a ferroptosis inhibitor by preventing the accumulation of lipid hydroperoxides, which are toxic byproducts of lipid peroxidation. It achieves this through radical-trapping antioxidant mechanisms, effectively subverting oxidative stress pathways that lead to cell death .

Key Mechanisms:

- Inhibition of Lipid Peroxidation : this compound has demonstrated superior efficacy in inhibiting lipid peroxidation compared to other ferroptosis inhibitors like ferrostatin-1 .

- Cell Cycle Arrest and Apoptosis : In K562 leukemia cells, Lip-1 induces G1 phase cell cycle arrest and apoptosis through upregulation of p21^WAF1/CIP1 and activation of caspase-3 pathways .

- Induction of Pyroptosis : High concentrations of this compound have been associated with pyroptotic cell death characterized by swelling and membrane rupture, alongside increased expression of cleaved GSDME (Gasdermin E) .

1. Anticancer Properties

This compound has shown promising anticancer effects in various studies:

- Leukemia Cells : It inhibited proliferation in K562 leukemia cells in a dose-dependent manner and induced apoptosis via intrinsic and extrinsic pathways .

| Treatment | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| Control | 100 | - |

| Lip-1 (10 µM) | 65 | ↑ BAX, ↑ TNF-α |

| Lip-1 (20 µM) | 30 | ↑ Cleaved Caspase-3 |

2. Neuroprotective Effects

In models of neurodegeneration:

- MPTP-Induced Neurotoxicity : this compound significantly attenuates neurotoxicity in MPTP mouse models, suggesting its potential in treating Parkinson's disease .

| Treatment | Neurotoxicity Score | Mitochondrial Integrity |

|---|---|---|

| Control | 80 | Normal |

| Lip-1 | 30 | Preserved |

3. Anti-inflammatory Effects

This compound has been effective in reducing inflammation:

- Chronic Pain Models : In rodent models subjected to complete Freund's adjuvant (CFA), intrathecal administration of this compound reduced hyperalgesia and improved pain thresholds compared to vehicle controls .

| Group | PMWT (g) | PTWL (s) |

|---|---|---|

| CFA-Veh | 5.0 | 6.0 |

| CFA-Lip | 15.0 | 12.0 |

| CFA-Mino | 14.5 | 11.5 |

Study on Cognitive Impairment

A study investigated the effects of this compound on cognitive deficits induced by lipopolysaccharide (LPS) in mice. The results indicated that treatment with Lip-1 improved memory performance in the Morris Water Maze test and reduced markers of neuroinflammation .

Study on Renal Protection

This compound has also been shown to protect renal proximal tubule cells from oxidative injury induced by RSL3, demonstrating its potential for preventing acute renal failure .

Propriétés

IUPAC Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Liproxstatin-1 inhibit ferroptosis?

A1: this compound acts as a radical-trapping antioxidant (RTA), effectively scavenging lipid peroxyl radicals and halting the propagation of lipid peroxidation. [] This ability to suppress lipid peroxidation, a hallmark of ferroptosis, is key to its cytoprotective activity. []

Q2: Is this compound's antioxidant activity related to its potency as a lipoxygenase inhibitor?

A2: Studies suggest that Lip-1's primary mode of action is not through lipoxygenase inhibition. Research indicates that Lip-1 does not inhibit human 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively inhibits ferroptosis, unlike known 15-LOX-1 inhibitors like PD146176. []

Q3: Does this compound influence glutathione peroxidase 4 (GPx4) activity?

A3: While Lip-1 itself doesn't directly enhance GPx4 activity, it can prevent the downregulation of GPx4 induced by certain conditions. For example, in an ischemic stroke model, Lip-1 attenuated the decrease in GPx4 protein expression caused by middle cerebral artery occlusion (MCAO). [] This protective effect on GPx4, a key enzyme in the detoxification of lipid hydroperoxides, contributes to its anti-ferroptotic activity.

Q4: Does this compound affect iron metabolism?

A4: this compound has been shown to indirectly influence iron metabolism. In a study on aortic dissection, Lip-1 prevented the downregulation of key ferroptosis regulatory proteins, including SLC7A11 (a component of the cystine/glutamate antiporter system xC-) and FSP1 (ferroptosis suppressor protein 1), which are involved in maintaining cellular redox balance and iron homeostasis. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly mention the molecular formula and weight of Lip-1, it can be found in chemical databases like PubChem. The molecular formula of Lip-1 is C18H21N3OS, and its molecular weight is 327.45 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers primarily focus on the biological activity of Lip-1 and do not include detailed spectroscopic data. Information on its spectral properties (NMR, IR, etc.) would be found in dedicated chemical characterization studies or databases.

Q7: What is known about the material compatibility and stability of this compound?

A7: The provided research articles mainly focus on the biological effects of Lip-1 and do not delve into its material compatibility or stability under various conditions (temperature, pH, light exposure, etc.). Such information is crucial for developing stable formulations and would be explored in pharmaceutical development studies.

Q8: Does this compound possess any catalytic properties?

A8: this compound's primary mechanism of action is its radical-trapping antioxidant activity, not direct catalysis. [] It functions by scavenging lipid peroxyl radicals rather than catalyzing chemical reactions.

Q9: Have any computational studies been conducted on this compound?

A9: Yes, computational methods have been used to investigate the mechanism of Lip-1. A study employing molecular simulations, density functional theory (DFT), and variational transition-state theory provided theoretical insights into how Lip-1 inactivates lipid peroxide radicals. [] These calculations supported the role of the aromatic amine site (1'-NH) in Lip-1's radical-trapping activity.

Q10: How do structural modifications affect the activity of this compound?

A10: Computational studies on Lip-1 and related compounds have revealed key structural features contributing to its potency. The presence of a benzene ring and higher HOMO (Highest Occupied Molecular Orbital) energy enhance its lipid radical scavenging activity. [] Modifications that affect these features would likely alter its potency as a ferroptosis inhibitor.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: The provided research primarily focuses on the biological activity and mechanism of Lip-1. As a research compound, detailed SHE regulations, compliance measures, and risk minimization strategies would be addressed as part of its development for clinical use.

Q12: What is known about the pharmacokinetics of this compound (absorption, distribution, metabolism, excretion)?

A12: While the provided research focuses on the in vitro and in vivo effects of Lip-1, detailed pharmacokinetic studies investigating its absorption, distribution, metabolism, and excretion (ADME) are not included. These studies are crucial for understanding its behavior in vivo and would be part of its preclinical development.

Q13: What is the relationship between this compound's pharmacokinetic properties and its pharmacodynamics (in vivo activity and efficacy)?

A13: The relationship between Lip-1's PK and PD properties requires further investigation. Understanding how its absorption, distribution, metabolism, and excretion influence its in vivo activity and efficacy is crucial for determining its therapeutic potential.

Q14: What cell-based assays have been used to study this compound's activity?

A14: this compound's activity has been extensively studied in various cell lines. Researchers have used cell viability assays, such as the CCK8 assay and lactate dehydrogenase release assays, to assess its cytoprotective effects against ferroptosis-inducing agents. [, , , , ]

Q15: What animal models have been employed to investigate this compound's therapeutic potential?

A15: this compound has shown promise in several animal models of disease. Studies have utilized mouse models of spinal cord injury, [, ] stroke, [] traumatic brain injury, [] abdominal aortic aneurysm formation, [] and acute kidney injury [] to demonstrate its therapeutic potential by inhibiting ferroptosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.